REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH2:11]([Mg]Br)[CH2:12][CH:13]=[CH2:14]>C1COCC1.[Cu]I>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:14][CH2:13][CH:12]=[CH2:11])[CH:8]=[CH:9][CH:10]=1
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
copper (I) iodide
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Quantity
|
0.521 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C(CC=C)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 25 mL
|
Type
|
ADDITION
|
Details
|
diluted with 100 mL DCM and 100 mL 1M HCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
FILTRATION
|
Details
|
the organic layer was filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (eluent: 0 to 50% DCM in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |